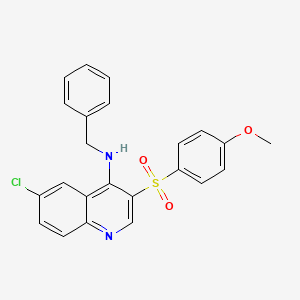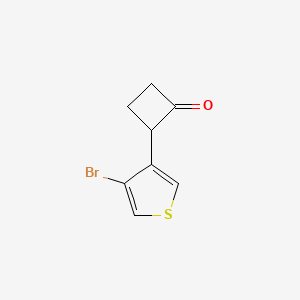
2-(4-Bromothiophen-3-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Bromothiophen-3-yl)cyclobutan-1-one” can be represented by the Inchi Code: 1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 . The molecular weight of this compound is 231.11 .It is a liquid at room temperature and should be stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthetic Applications and Mechanistic Insights
Cyclobutane Derivatives Synthesis : The study by Toda and Takehira (1972) explores reactions involving bromo- and dibromo-cyclobutanones, leading to products like haloesters and carbonyl compounds through mechanisms involving ring-opening and competitive reactions with alkoxy and hydroxy anions. This research highlights the synthetic versatility of cyclobutanones in organic synthesis (Toda & Takehira, 1972).
Catalyzed Reactions for Functionalized Lactones : Matsuda, Shigeno, and Murakami (2008) demonstrated palladium-catalyzed reactions of cyclobutanones with aryl bromides to produce arylated benzolactones, showcasing a method for carbon-carbon bond cleavage and formation. This points to the potential for catalytic applications in modifying the structure of cyclobutanones (Matsuda, Shigeno, & Murakami, 2008).
Cycloisomerization Processes : The gold-catalyzed cycloisomerization of ene-ynamides to cyclobutanones or methanopyrrolidine subunits by Couty, Meyer, and Cossy (2009) provides a method for achieving high diastereoselectivities in the synthesis of complex cyclobutane derivatives. This research could offer a pathway to the synthesis of compounds containing cyclobutanone units and highlights the importance of catalyst choice in directing reaction outcomes (Couty, Meyer, & Cossy, 2009).
Material Science and Coordination Chemistry
- Coordination Polymers and Luminescence Sensing : A study by Hu et al. (2015) on a Zn(II) coordination polymer demonstrates its photocycloaddition product's ability for selective luminescence sensing of iron(III) ions and dye absorption. Such materials science applications reveal the potential of cyclobutane derivatives in constructing functional materials with specific sensing and adsorption capabilities (Hu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromothiophen-3-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGMNKCJQJXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CSC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)
![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)


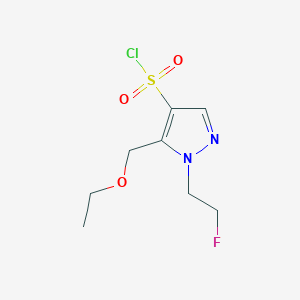
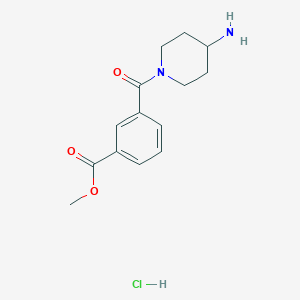
![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)
![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)
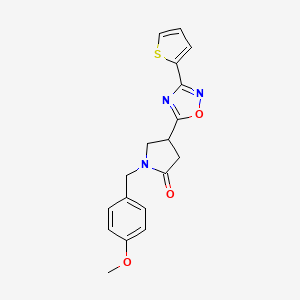
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)
